Cas no 113378-31-7 (Semduramicin)

Semduramicin structure
Semduramicin structure
Produktname:Semduramicin
CAS-Nr.:113378-31-7
MF:C45H76O16
MW:873.08
CID:181741
PubChem ID:71327

Semduramicin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-Pyran-2-acetic acid,tetrahydro-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-hydroxy-2,8-dimethyl-2-[(2S,2'R,3'S,5R,5'R)-octahydro-2-methyl-5'-[(2S,3S,5R,6S)-tetrahydro-6-hydroxy-3,5,6-trimethyl-2H-pyran-2-yl]-3'-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-5-methoxy-3-methyl-,(2R,3S,4S,5R,6S)-
    • Semduramicin
    • SemduramicinDiscontinued
    • 2H-Pyran-2-acetic acid,tetrahydro-2,4-dihydroxy-6-(1R)-1-(2S,5R,7S,8R,9S)-9-hydroxy-2,8-dimethyl-2-(2S,2R,3S,5R,5R)-octahydro-2-methyl-5-(2S,3S,5R,6S)-tetrahydro-6-hydroxy-3,5,6-trimethyl-2H-pyran-2-yl-3-(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran
    • Semduramycin
    • UK-61689
    • 2H-Pyran-2-acetic acid, tetrahydro-2,4-dihydroxy-6-(1R)-1-(2S,5R,7S,8R,9S)-9-hydroxy-2,8-dimethyl-2-(2S,2R,3S,5R,5R)-octahydro-2-methyl-5-(2S,3S,5R,6S)-tetrahydro-6-hydroxy-3,5,6-trimethyl-2H-pyran-2-yl-3-(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-
    • 2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S
    • Semduramicine
    • Semduramicinum [INN-Latin]
    • Semduramicinum
    • UK 61,689
    • Semduramicinum (INN-Latin)
    • Q27286294
    • 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid
    • (3R,4S,5S,6R,7S,22S)-23,27-Didemethoxy-2,6,22-tridemethyl-5,11-di-O-demethyl-6-methoxy-22-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy]lonomycin A
    • Semduramicina [INN-Spanish]
    • Lonomycin A, 23,27-didemethoxy-2,6,22-tridemethyl-5,11-di-O-demethyl-6-methoxy-22-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (3R,4S,5S,6R,7S,22S(2S,5S,6R))-
    • Semduramicine [INN-French]
    • P6VXL377WL
    • Semduramicin [USAN:INN:BAN]
    • Semduramicina (INN-Spanish)
    • SEMDURAMICIN MYCELIA
    • Semduramicina
    • Semduramicin (USAN/INN)
    • SEMDURAMICIN [INN]
    • UK-61,689
    • SEMDURAMICIN [MI]
    • SEMDURAMICIN (MART.)
    • UNII-P6VXL377WL
    • DTXCID301474318
    • (3R,4S,5S,6R,7S,22S)-23,27-Didemethoxy-2,6,22-tridemethyl-5,11-di-O-demethyl-6-methoxy-22-(((2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)lonomycin A
    • Semduramicine (INN-French)
    • D05820
    • 113378-31-7
    • SEMDURAMICIN [MART.]
    • SEMDURAMICIN [USAN]
    • CHEMBL1207444
    • AKOS040754006
    • DB11545
    • SEMDURAMICIN 150
    • DTXSID801016181
    • Inchi: 1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38?,39+,40+,41-,42-,43-,44+,45+/m0/s1
    • InChI-Schlüssel: WINSLRIENGBHSH-PQHVIVABSA-N
    • Lächelt: O1[C@@]2(C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])C3([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])[C@](C([H])([H])C(=O)O[H])(O[H])O3)O[H])OC([H])([H])[H])O2)O[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@](C([H])([H])[H])([C@@]2([H])[C@]([H])(C([H])([H])[C@]([H])([C@]3([H])[C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@](C([H])([H])[H])(O[H])O3)O2)O[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])[H])O2)OC([H])([H])[H])O1

Berechnete Eigenschaften

  • Genaue Masse: 872.51300
  • Monoisotopenmasse: 872.513
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 16
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1540
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 23
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topologische Polaroberfläche: 211

Experimentelle Eigenschaften

  • Dichte: 1.27
  • Siedepunkt: 921.3°Cat760mmHg
  • Flammpunkt: 262.8°C
  • Brechungsindex: 1.56
  • PSA: 210.52000
  • LogP: 4.03790
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd